molecular formula C11H20N2O2 B12822662 tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate

tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate

Cat. No.: B12822662
M. Wt: 212.29 g/mol
InChI Key: WHEJRMYPSDOISD-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a tert-butyl ester. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts such as palladium on carbon or reagents like alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted diazepane derivatives.

Scientific Research Applications

tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of diazepane derivatives with biological molecules.

    Medicine: Research into potential therapeutic applications of diazepane derivatives includes their use as scaffolds for drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: A similar compound with a methyl group instead of a methylene group.

    1-Benzyl 4-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate: A derivative with additional benzyl and carboxylate groups.

    tert-Butyl 1,4-diazepane-1-carboxylate: A simpler diazepane derivative without the methylene group.

Uniqueness

tert-Butyl 6-methylene-1,4-diazepane-1-carboxylate is unique due to the presence of the methylene group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications, particularly in the synthesis of complex molecules and in medicinal chemistry, where the methylene group can play a crucial role in binding interactions.

Properties

IUPAC Name

tert-butyl 6-methylidene-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h12H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEJRMYPSDOISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(=C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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